molecular formula C17H19FN2O2 B1385127 N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 1020056-25-0

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No.: B1385127
CAS No.: 1020056-25-0
M. Wt: 302.34 g/mol
InChI Key: RCINCDJGGJUNNQ-UHFFFAOYSA-N
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Description

Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous phenoxy acetamide derivatives (e.g., 2-(2-isopropylphenoxy)acetamide) exhibit:

  • Planar amide geometry : The CONH group adopts a trans configuration due to resonance stabilization.
  • Dihedral angles : Significant ring twisting between aromatic systems, influenced by steric hindrance from the isopropyl group.

Spectroscopic Validation

Key spectroscopic features align with functional group assignments:

Technique Observed Peaks Assignment
IR ~3400 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O) Amino and amide carbonyl stretching
¹H NMR δ 7.4–7.1 (aromatic H), δ 3.5 (OCH₂) Aromatic protons and phenoxy methylene
¹³C NMR δ 170 (C=O), δ 115–150 (aromatic C) Amide carbonyl and aromatic carbons

Electronic Structure Elucidation via DFT Calculations

Density Functional Theory (DFT) studies, typically performed at the B3LYP/6-31+G(d) level, reveal:

  • HOMO-LUMO gaps : Aromatic π-systems dominate frontier orbitals, with HOMO localized on the phenoxy ring and LUMO on the amide group.
  • Bond Lengths (theoretical):
Bond Length (Å)
C=O 1.217
C–N (amide) 1.373
C–F 1.362
  • Thermodynamic Stability : The trans amide configuration is favored by ~2.8 kcal/mol over cis due to reduced steric and electronic repulsion.

Tautomeric and Conformational Isomerism Studies

Tautomeric Equilibria

The 5-amino-2-fluorophenyl group may undergo tautomerism between:

  • Amino form : NH₂–C₆H₃–F (predominant in neutral conditions).
  • Imine form : NH–C₆H₂–F (unlikely due to resonance stabilization of the amino group).

Conformational Isomers

Key conformational variants include:

Isomer Description Energy (kcal/mol)
Trans-amide Planar CONH group, minimal strain 0.0 (reference)
Cis-amide Twisted CONH group, steric clash +2.8
Phenoxy rotation Isopropyl group rotation around O–C Low-energy barriers

Rotational barriers for the phenoxy group are <5 kcal/mol, allowing rapid interconversion at room temperature.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)13-5-3-4-6-16(13)22-10-17(21)20-15-9-12(19)7-8-14(15)18/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINCDJGGJUNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis

  • 5-Amino-2-fluoroaniline : Typically synthesized via nucleophilic aromatic substitution or reduction of corresponding nitro derivatives, although commercial availability often permits direct procurement.

  • 2-(2-Isopropylphenoxy)acetic acid or chloride : Prepared via Williamson ether synthesis, where 2-isopropylphenol reacts with chloroacetyl chloride in the presence of base (e.g., triethylamine) to generate the phenoxy acyl intermediate.

Formation of the Phenoxy Acetamide Intermediate

2-isopropylphenol + chloroacetyl chloride → 2-(2-isopropylphenoxy)acetyl chloride
  • Reaction Conditions :
    • Solvent: Dichloromethane or tetrahydrofuran (THF).
    • Base: Triethylamine or pyridine to scavenge HCl.
    • Temperature: Typically 0°C to room temperature to control exothermicity.

Amidation Reaction

5-Amino-2-fluoroaniline + 2-(2-isopropylphenoxy)acetyl chloride → this compound
  • Reaction Conditions :

    • Solvent: Dichloromethane or pyridine.
    • Temperature: Ambient to slightly elevated (~25°C).
    • Catalyst: None typically required, but pyridine can act as both solvent and base.
  • Purification :

    • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
    • Chromatography may be employed for higher purity.

Alternative Synthetic Strategies

  • One-Pot Synthesis : Some research explores one-pot protocols where ether formation and amidation occur sequentially without isolating intermediates, reducing time and waste.

  • Use of Coupling Reagents : Instead of acyl chlorides, carbodiimide-based coupling reagents (e.g., EDC, DCC) can facilitate amide bond formation under milder conditions, potentially improving yields and selectivity.

Data Table Summarizing Preparation Methods

Step Reaction Reagents Conditions Purpose References/Data Sources
1 Ether formation 2-isopropylphenol + chloroacetyl chloride DCM, triethylamine, 0°C to RT Synthesis of phenoxy acyl intermediate , Patent WO2016181414A1
2 Amidation 5-Amino-2-fluoroaniline + phenoxy acyl chloride Pyridine or DCM, RT Formation of target amide , Patent WO2016181414A1
3 Purification Recrystallization or chromatography Ethanol or ethyl acetate Purity enhancement General organic synthesis practices

Research Findings and Notes

  • Efficiency & Yield : The use of acyl chlorides in amidation reactions typically yields high purity products with good efficiency, but handling acyl chlorides requires caution due to their reactivity.

  • Reaction Optimization : Temperature control during acylation minimizes side reactions such as over-acylation or decomposition.

  • Industrial Considerations : Large-scale synthesis may employ continuous flow reactors for better heat management and process control, as suggested in patent literature.

  • Environmental & Cost Factors : Alternative coupling reagents (e.g., carbodiimides) are explored for greener processes, although acyl chlorides remain prevalent due to their reactivity.

The preparation of This compound predominantly follows a multi-step synthesis involving ether formation followed by acylation and amidation. The methods are well-established, with room for optimization in terms of reagent choice, reaction conditions, and purification techniques. The literature indicates a preference for acyl chloride chemistry due to its reliability and high yields, while emerging greener approaches are also under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Variations and Molecular Properties

Key structural differences among analogous compounds lie in substituent groups on the phenyl and phenoxy rings. These modifications influence molecular weight, solubility, and pharmacological behavior:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide C₁₇H₁₉FN₂O₂ 302.34 5-amino-2-fluorophenyl, 2-isopropylphenoxy
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide C₁₅H₁₅FN₂O₂ 274.29 3-methylphenoxy
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide C₁₄H₁₂ClFN₂O₂ 294.71 4-chlorophenoxy
N-(2,6-Dimethyl-phenyl)-2-(2-isopropyl-5-methyl-phenoxy)-acetamide C₂₀H₂₅NO₂ 311.42 2,6-dimethylphenyl, 2-isopropyl-5-methylphenoxy

Key Observations :

  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorine-substituted analogs (e.g., ) due to fluorine’s electronegativity and smaller atomic radius .
  • Isopropylphenoxy vs.
  • Amino Group Positioning: The 5-amino group on the fluorophenyl ring distinguishes the target compound from analogs with amino groups at other positions (e.g., N-(2-aminophenyl) derivatives in ), which could alter hydrogen-bonding interactions with biological targets .

Pharmacological Activities of Analogous Compounds

While direct pharmacological data for the target compound is unavailable, insights can be inferred from structurally related acetamides:

Anti-Cancer Activity
  • Quinazoline-Sulfonyl Acetamides (): Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) showed potent anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines. The sulfonyl and heterocyclic groups enhance target specificity, contrasting with the target compound’s simpler phenoxy substituents .
Antimicrobial Activity
  • Benzo[d]thiazol-sulfonyl Acetamides (): Compounds 47 and 48 exhibited strong activity against gram-positive bacteria. The benzo[d]thiazol-sulfonyl moiety likely interacts with bacterial enzymes, a mechanism distinct from the target compound’s phenoxy-based structure .
Enzyme Inhibition
  • MAO-B and AChE Inhibitors (): Acetamides with complex heterocyclic cores (e.g., pyrazoloquinoxaline) show selectivity for monoamine oxidase (MAO) and acetylcholinesterase (AChE). The target compound’s amino group may facilitate similar enzyme interactions, though its simpler structure might reduce potency .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with macromolecules, and implications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C17H19FN2O2
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 954264-70-1

The compound features a unique combination of an amino group, a fluorine atom, and a phenoxy group, which contributes to its biological activity. The presence of these functional groups enables various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Molecular Targets : The compound may modulate the activity of enzymes involved in metabolic pathways or signal transduction.
  • Biochemical Pathways : It is believed to influence pathways related to inflammation and cell signaling due to its structural characteristics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could make it useful in treating conditions characterized by inflammation.
  • Pharmaceutical Intermediate : It serves as a precursor in the synthesis of other biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases .

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The results indicated that the compound exhibits significant inhibitory activity against S. aureus, suggesting potential as an antimicrobial agent.

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of inflammation. The study measured cytokine levels in serum after administration of the compound.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15075
IL-6200100

The data demonstrated a significant reduction in pro-inflammatory cytokines, indicating that this compound may effectively reduce inflammation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis involves coupling 2-(2-isopropylphenoxy)acetic acid derivatives with 5-amino-2-fluoroaniline. Key steps include:

  • Intermediate Formation : React 2-(2-isopropylphenoxy)acetic acid with chloroacetyl chloride in dry DCM using triethylamine as a base to form the reactive intermediate .
  • Coupling Reaction : Use TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent with lutidine in DCM at room temperature to minimize side reactions and improve regioselectivity .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >90% purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorine’s deshielding effect at ~160 ppm for 19^19F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 343.15) .
  • X-ray Crystallography : Resolves spatial arrangements of the acetamide backbone and fluorine’s steric effects, with bond angles reported for C=O (122.5°) and C-N (118.7°) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • In vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM to assess cytotoxicity .
  • Enzyme Inhibition : Test inhibition of tyrosine kinases (IC50_{50} values) using fluorescence-based kinase profiling .
  • Solubility Profiling : Determine partition coefficients (logP) via HPLC with a C18 column and water/acetonitrile gradients .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC50_{50} values across assays) be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables like DMSO concentration (<0.1%) and cell passage number .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify degradation products interfering with activity .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects on activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17) with a grid box centered on the ATP-binding site .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetamide group and Lys721 .
  • QSAR Modeling : Corrogate substituent effects (e.g., isopropyl vs. methyl groups) on bioactivity using MOE descriptors .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :

  • High-Resolution XRD : Collect data at 100 K with synchrotron radiation (λ = 0.71073 Å) to detect electron density maps for fluorine and amino groups .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts < 2.5 Å) influencing tautomer stability .
  • DFT Calculations : Compare experimental bond lengths with B3LYP/6-311+G(d,p)-optimized geometries to validate dominant tautomers .

Q. What experimental designs validate the compound’s mechanism of action in vivo?

  • Methodological Answer :

  • Pharmacokinetic Studies : Administer 10 mg/kg intravenously in Sprague-Dawley rats; quantify plasma levels via LC-MS/MS over 24 hours .
  • Xenograft Models : Monitor tumor volume in BALB/c nude mice injected with HT-29 cells, comparing treatment groups (n=8) using ANOVA .
  • Biomarker Analysis : Measure phospho-EGFR levels in tumor tissues using Western blotting with anti-pY1068 antibodies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.